Clomipramine HCl EP Impurity G

Descripción general

Descripción

Clomipramine Hydrochloride European Pharmacopoeia Impurity G is a chemical compound that is often encountered as an impurity in the synthesis of clomipramine hydrochloride. Clomipramine hydrochloride is a tricyclic antidepressant used primarily for the treatment of obsessive-compulsive disorder. Impurities like Clomipramine Hydrochloride European Pharmacopoeia Impurity G are important to identify and quantify to ensure the purity and safety of pharmaceutical products.

Métodos De Preparación

The synthesis of Clomipramine Hydrochloride European Pharmacopoeia Impurity G involves several steps, typically starting with the base compound clomipramine. The synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Starting Material: Clomipramine or its derivatives.

Reaction Conditions: The reactions often involve the use of solvents like chloroform, hexane, and ethanol-free chloroform, along with reagents such as triethylamine and sodium hydroxide.

Industrial Production: Industrial production methods for Clomipramine Hydrochloride European Pharmacopoeia Impurity G are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent quality control measures to ensure the impurity levels are within acceptable limits.

Análisis De Reacciones Químicas

Clomipramine Hydrochloride European Pharmacopoeia Impurity G undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dechlorinated compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Identification

- Molecular Formula : C17H16ClN

- Exact Mass : 269.097

- CAS Number : 1425793-87-8

Clomipramine HCl EP Impurity G is characterized by its structural similarity to clomipramine, which can influence its behavior in formulations and biological systems. Its identification is often performed using high-performance liquid chromatography (HPLC) and mass spectrometry.

Stability Studies

Stability studies are essential to ensure the efficacy and safety of pharmaceutical formulations. This compound has been investigated for its impact on the stability of clomipramine formulations. Research indicates that impurities can significantly affect the degradation pathways of active pharmaceutical ingredients (APIs), leading to changes in potency and safety profiles .

Pharmacological Insights

While clomipramine is primarily used for treating depression and obsessive-compulsive disorder, the presence of impurities like this compound may alter pharmacokinetic properties. Studies have shown that impurities can influence the metabolism of drugs, potentially leading to variations in therapeutic outcomes . Understanding these interactions is vital for optimizing dosage forms.

Analytical Method Development

The detection and quantification of this compound are critical for quality assurance in pharmaceutical manufacturing. Advanced analytical techniques such as HPLC, gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor impurity levels during production . These methods help ensure compliance with regulatory standards set by organizations such as the European Pharmacopoeia.

Case Study 1: Stability Analysis in Tablet Formulations

A study conducted on the stability of clomipramine hydrochloride tablets revealed that the presence of this compound led to a higher rate of degradation under accelerated storage conditions. This finding underscores the importance of controlling impurity levels to maintain product integrity over time .

Case Study 2: Pharmacokinetic Variability

Research examining the pharmacokinetics of clomipramine indicated that impurities, including this compound, could affect absorption rates and half-lives. In a controlled trial, subjects receiving formulations with higher impurity concentrations exhibited altered serum levels compared to those receiving purer formulations .

Mecanismo De Acción

Clomipramine works by inhibiting the reuptake of neurotransmitters, particularly serotonin, in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft . This action helps alleviate symptoms of depression and obsessive-compulsive disorder.

Comparación Con Compuestos Similares

Clomipramine Hydrochloride European Pharmacopoeia Impurity G can be compared with other similar compounds, such as:

- Clomipramine Hydrochloride European Pharmacopoeia Impurity A

- Clomipramine Hydrochloride European Pharmacopoeia Impurity B

- Clomipramine Hydrochloride European Pharmacopoeia Impurity C

- Clomipramine Hydrochloride European Pharmacopoeia Impurity D

- Clomipramine Hydrochloride European Pharmacopoeia Impurity E

- Clomipramine Hydrochloride European Pharmacopoeia Impurity F

Each of these impurities has unique chemical structures and properties, which can affect their behavior and interactions in pharmaceutical formulations . Clomipramine Hydrochloride European Pharmacopoeia Impurity G is unique due to its specific molecular structure and the conditions under which it is formed.

Actividad Biológica

Clomipramine hydrochloride (HCl) is a tricyclic antidepressant primarily used to treat obsessive-compulsive disorder (OCD) and depression. Its impurity, specifically Clomipramine HCl EP Impurity G, has garnered attention due to its potential biological activities and implications in both therapeutic and toxicological contexts. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies, research findings, and data tables.

Chemical Profile

Chemical Structure:

- IUPAC Name: (±)-3-(5-Chloro-1,3-dihydro-2H-benzodiazepin-2-yl)-N,N-dimethyl-3-(4-methylphenyl)propan-1-amine hydrochloride

- Molecular Formula: C19H24ClN2

- Molecular Weight: 320.87 g/mol

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant | Exhibits antidepressant-like effects through serotonin modulation |

| Anxiolytic | Potential anxiolytic effects due to serotonergic action |

| Neurotoxicity | Concerns regarding neurotoxic effects associated with high doses or impurities |

| Hepatotoxicity | Reports of liver enzyme elevation in some patients treated with clomipramine |

Case Studies and Research Findings

-

Efficacy in OCD Treatment:

A double-blind study involving 520 patients demonstrated that clomipramine significantly reduced symptoms of OCD compared to placebo. The mean reduction in the Yale-Brown Obsessive Compulsive Scale score was 38% after 10 weeks of treatment . Although specific data on Impurity G is scarce, the general efficacy of clomipramine suggests that its impurities may not detract from therapeutic outcomes. -

Adverse Effects:

Adverse effects associated with clomipramine include seizures and elevated liver enzymes, which indicate potential hepatotoxicity . While specific data on Impurity G's contribution to these effects is limited, the presence of impurities can influence overall safety profiles. -

Pharmacokinetics:

Research indicates that clomipramine's pharmacokinetics may be affected by the presence of impurities. For instance, altered absorption rates or metabolism could lead to variations in therapeutic efficacy and toxicity profiles .

Propiedades

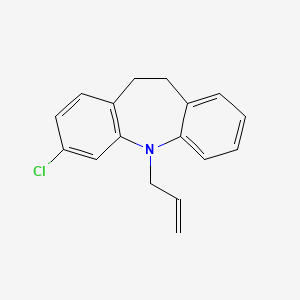

IUPAC Name |

2-chloro-11-prop-2-enyl-5,6-dihydrobenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULRPNFIPCUIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425793-87-8 | |

| Record name | 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo(b,f)azepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425793878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-5-(PROP-2-EN-1-YL)-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95ZDY52P5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.